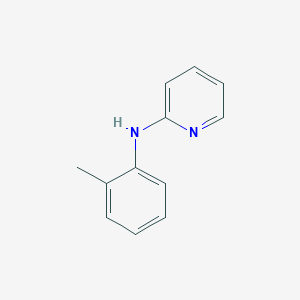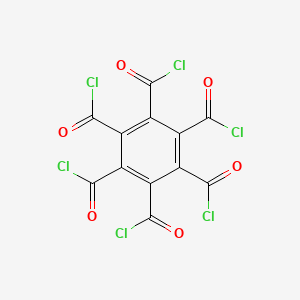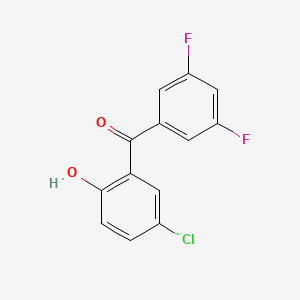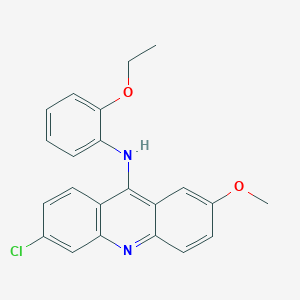
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine: is a chemical compound with a complex structure that includes a chloro group, an ethoxyphenyl group, and a methoxyacridinamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the ethoxyphenyl group is introduced using ethoxyphenyl halides.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the acridine core, resulting in amine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core, which can intercalate with DNA.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine involves its interaction with biological macromolecules:
Molecular Targets: DNA intercalation is a primary mechanism, where the acridine core inserts between DNA base pairs, disrupting replication and transcription processes.
Pathways Involved: This interaction can lead to the activation of apoptotic pathways, resulting in cell death, which is particularly relevant in its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-N-(2-ethoxyphenyl)nicotinamide
- 6-chloro-N-(2-ethoxyphenyl)pyridine-3-sulfonamide
- 6-chloro-N-(2-ethoxyphenyl)pyrimidin-4-amine
Uniqueness
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine is unique due to its acridine core, which imparts distinct fluorescent properties and the ability to intercalate with DNA. This sets it apart from other similar compounds that may not possess the same level of biological activity or chemical versatility.
Propriétés
Formule moléculaire |
C22H19ClN2O2 |
|---|---|
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C22H19ClN2O2/c1-3-27-21-7-5-4-6-19(21)25-22-16-10-8-14(23)12-20(16)24-18-11-9-15(26-2)13-17(18)22/h4-13H,3H2,1-2H3,(H,24,25) |
Clé InChI |
YDUKPOBQKGVCTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


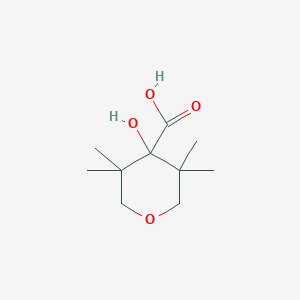
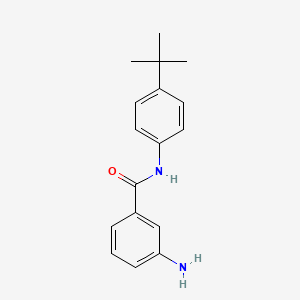
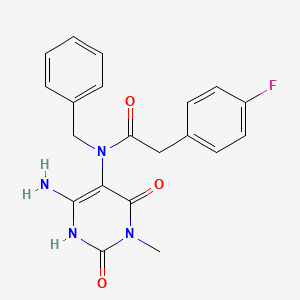
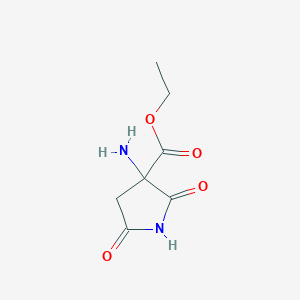
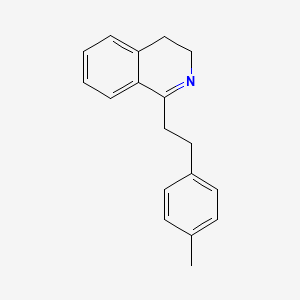
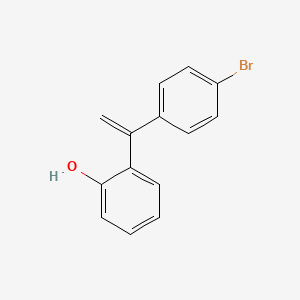
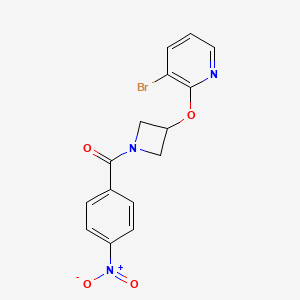

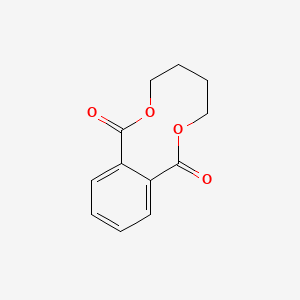
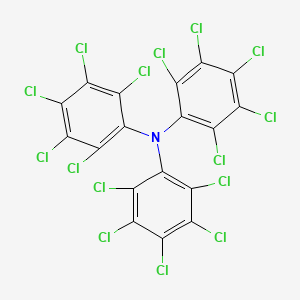
![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)
